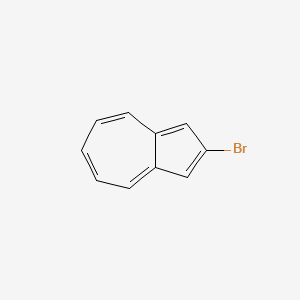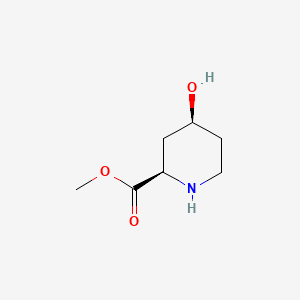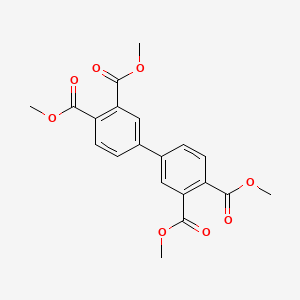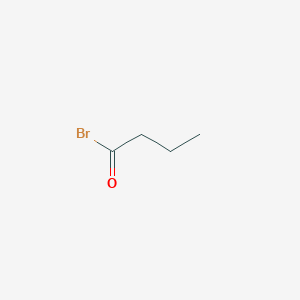
Butanoyl Bromide
Descripción general
Descripción
Butanoyl bromide, also known as butyryl bromide, is an organic compound with the chemical formula CH₃CH₂CH₂COBr. It belongs to the class of acyl halides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen atom. This compound is a colorless, fuming liquid with a pungent odor, and it is highly reactive due to the presence of the acyl bromide functional group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butanoyl bromide can be synthesized through the reaction of butanoic acid with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction typically involves heating the carboxylic acid with the brominating agent under reflux conditions. The general reaction is as follows:
CH₃CH₂CH₂COOH+PBr₃→CH₃CH₂CH₂COBr+H₃PO₃
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced distillation techniques helps in the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Butanoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form butanoic acid, esters, and amides, respectively.
Reduction: Can be reduced to butanal using reducing agents like lithium aluminum hydride (LiAlH₄).
Elimination: Undergoes elimination reactions to form alkenes in the presence of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Water, alcohols, and amines under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Butanoic acid: from hydrolysis.
Butyl esters: from reactions with alcohols.
Butyramides: from reactions with amines.
Butanal: from reduction.
Alkenes: from elimination reactions
Aplicaciones Científicas De Investigación
Butanoyl bromide is used in various scientific research applications, including:
Organic Synthesis: As an acylating agent in the synthesis of esters, amides, and other acyl derivatives.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: In the modification of polymers and preparation of functionalized materials.
Biochemistry: As a reagent for the modification of biomolecules and study of enzyme mechanisms
Mecanismo De Acción
The reactivity of butanoyl bromide is primarily due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the displacement of the bromide ion. This reaction pathway is common in nucleophilic acyl substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
- Butanoyl chloride (CH₃CH₂CH₂COCl)
- Propanoyl bromide (CH₃CH₂COBr)
- Ethanoyl bromide (CH₃COBr)
Comparison:
- Reactivity: Butanoyl bromide is more reactive than butanoyl chloride due to the better leaving ability of the bromide ion compared to the chloride ion.
- Physical Properties: this compound has a higher boiling point compared to its lower homologs like ethanoyl bromide due to increased molecular weight and van der Waals forces.
- Applications: While all acyl halides are used as acylating agents, this compound is preferred in certain reactions due to its higher reactivity and ease of handling .
Propiedades
IUPAC Name |
butanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-3-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBXZYPFCFQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468738 | |
| Record name | Butanoyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-82-6 | |
| Record name | Butanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


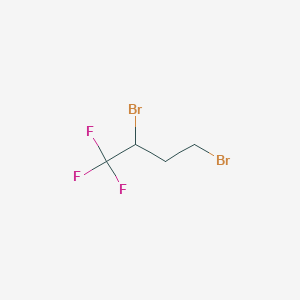

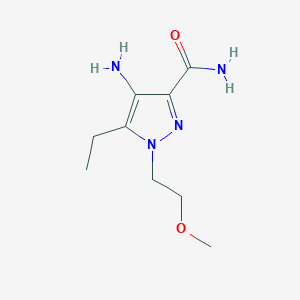
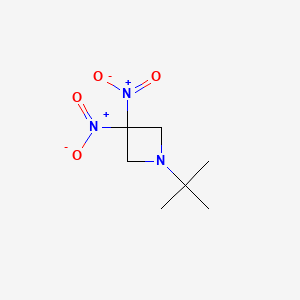
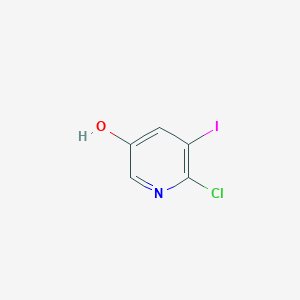
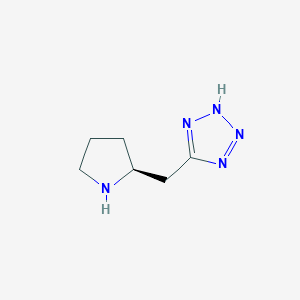
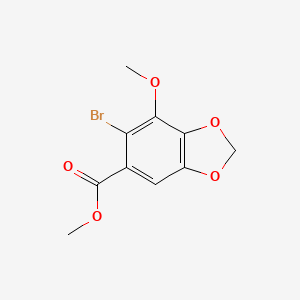
![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)
